molecular formula C22H19ClN2O3 B11998063 N'-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-hydroxy-2-phenylacetohydrazide CAS No. 767310-25-8

N'-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-hydroxy-2-phenylacetohydrazide

Cat. No.: B11998063
CAS No.: 767310-25-8
M. Wt: 394.8 g/mol
InChI Key: QFDBVJYKBUPJLU-ZVHZXABRSA-N
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Description

N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-hydroxy-2-phenylacetohydrazide is a complex organic compound with the molecular formula C28H22Cl2N2O3 It is known for its unique structure, which includes a chlorobenzyl group and a benzylidene group linked through an oxy bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-hydroxy-2-phenylacetohydrazide typically involves the reaction of 4-chlorobenzyl chloride with 4-hydroxybenzaldehyde to form 4-((4-chlorobenzyl)oxy)benzaldehyde. This intermediate is then reacted with 2-hydroxy-2-phenylacetohydrazide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis and reaction optimization would apply, including the use of efficient catalysts and controlled reaction environments to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-hydroxy-2-phenylacetohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-hydroxy-2-phenylacetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-hydroxy-2-phenylacetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that the compound can bind to, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-hydroxy-2-phenylacetohydrazide apart from these similar compounds is its specific combination of functional groups, which may confer unique chemical reactivity and biological activity

Properties

CAS No.

767310-25-8

Molecular Formula

C22H19ClN2O3

Molecular Weight

394.8 g/mol

IUPAC Name

N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-2-hydroxy-2-phenylacetamide

InChI

InChI=1S/C22H19ClN2O3/c23-19-10-6-17(7-11-19)15-28-20-12-8-16(9-13-20)14-24-25-22(27)21(26)18-4-2-1-3-5-18/h1-14,21,26H,15H2,(H,25,27)/b24-14+

InChI Key

QFDBVJYKBUPJLU-ZVHZXABRSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)O

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)O

Origin of Product

United States

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